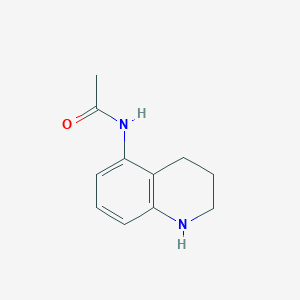

N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide

Vue d'ensemble

Description

“N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide” is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C11H14N2O/c1-8(14)13-11-6-2-4-9-5-3-7-12-10(9)11/h2,4,6,12H,3,5,7H2,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure.

Applications De Recherche Scientifique

Structural and Chemical Properties

N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide and its derivatives have been extensively studied for their unique structural and chemical properties. One such study focused on the structural aspects of two amide-containing isoquinoline derivatives, revealing their ability to form gels or crystalline solids upon treatment with different mineral acids. These compounds demonstrated notable fluorescence emission properties, making them potential candidates for fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).

Antimalarial Activities

Research has also explored the antimalarial activities of pyrroloquinazolinediamine derivatives, which share structural similarities with this compound. These studies have found compounds with potent cell growth inhibition against various strains of Plasmodium, the parasite responsible for malaria. Such compounds offer promising avenues for developing new antimalarial therapies (Guan et al., 2005).

Neuroprotective and Antiviral Effects

The therapeutic potential of novel anilidoquinoline derivatives in treating viral infections has been highlighted through their significant antiviral and antiapoptotic effects. Specifically, compounds such as 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide have shown efficacy in reducing viral load and increasing survival in models of Japanese encephalitis, suggesting a potential role in antiviral therapy (Ghosh et al., 2008).

Antiproliferative Activities

Derivatives of this compound have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Compounds such as N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one derivatives have shown promising results, particularly against nasopharyngeal carcinoma cell lines, indicating their potential as anticancer agents (Chen et al., 2013).

Fluorescent Sensors for Metal Ions

The development of fluorescent sensors based on quinoline platforms, such as N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, demonstrates the application of this compound derivatives in detecting metal ions. These sensors show high selectivity and sensitivity for detecting cadmium over zinc ions, offering potential tools for environmental monitoring and biomedical diagnostics (Zhou et al., 2012).

Propriétés

IUPAC Name |

N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-11-6-2-5-10-9(11)4-3-7-12-10/h2,5-6,12H,3-4,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCOPOQVNHAIHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

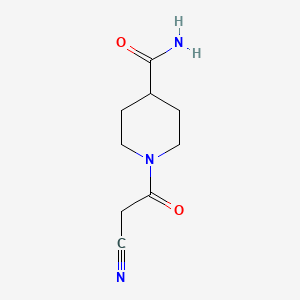

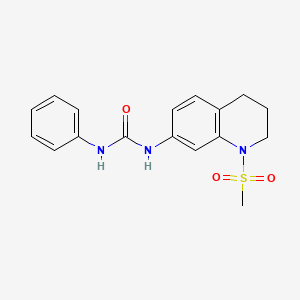

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692632.png)

![2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2692637.png)

![1-tert-butyl-3-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2692641.png)

![4-(2,6-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2692643.png)

![4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole](/img/structure/B2692645.png)